methyl 4-{[(2,5-dimethylfuran-3-yl)methyl]sulfamoyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[(2,5-dimethylfuran-3-yl)methyl]sulfamoyl}benzoate is an organic compound that features a benzoate ester linked to a sulfamoyl group, which is further connected to a dimethylfuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(2,5-dimethylfuran-3-yl)methyl]sulfamoyl}benzoate typically involves a multi-step process:
Formation of the Dimethylfuran Moiety: The dimethylfuran component can be synthesized through the cyclization of appropriate precursors under acidic conditions.
Sulfamoylation: The dimethylfuran moiety is then reacted with a sulfamoyl chloride derivative in the presence of a base to form the sulfamoyl intermediate.
Esterification: The final step involves the esterification of the sulfamoyl intermediate with methyl 4-hydroxybenzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of catalysts and automated systems would be essential to ensure consistent product quality and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(2,5-dimethylfuran-3-yl)methyl]sulfamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The ester and sulfamoyl groups can be reduced under appropriate conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of furanones and other oxidized derivatives.
Reduction: Formation of alcohols and amines from the ester and sulfamoyl groups.
Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Methyl 4-{[(2,5-dimethylfuran-3-yl)methyl]sulfamoyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism by which methyl 4-{[(2,5-dimethylfuran-3-yl)methyl]sulfamoyl}benzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfamoyl group can form hydrogen bonds with target proteins, while the aromatic and furan moieties can engage in π-π interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(2,5-dimethylfuran-3-yl)methylideneamino]benzoate: Contains an imine group instead of a sulfamoyl group.
Methyl 4-(N-((2,5-dimethylfuran-3-yl)methyl)sulfamoyl)benzoate: A closely related compound with slight structural variations.
Uniqueness
Methyl 4-{[(2,5-dimethylfuran-3-yl)methyl]sulfamoyl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-[(2,5-dimethylfuran-3-yl)methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5S/c1-10-8-13(11(2)21-10)9-16-22(18,19)14-6-4-12(5-7-14)15(17)20-3/h4-8,16H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDADHLCUNRDBHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.